molecular formula C13H17FN2O B3373883 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone CAS No. 1016713-62-4

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone

Cat. No.: B3373883
CAS No.: 1016713-62-4
M. Wt: 236.28 g/mol
InChI Key: LPKKMYJAYBHICR-UHFFFAOYSA-N
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Description

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features a fluorophenyl group, which is a benzene ring substituted with a fluorine atom. This combination of structural elements gives the compound unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone typically involves the reaction of a diazepane derivative with a fluorophenyl ethanone precursor. One common method involves the use of 1,4-diazepane and 3-fluorobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve reaction efficiency and yield while reducing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The diazepane ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-diazepan-1-yl)-2-phenylethanone: Lacks the fluorine atom on the phenyl ring.

    1-(1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethanone: Has the fluorine atom in a different position on the phenyl ring.

    1-(1,4-diazepan-1-yl)-2-(3-chlorophenyl)ethanone: Substitutes the fluorine atom with a chlorine atom.

Uniqueness

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the diazepane ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16/h1,3-4,9,15H,2,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKKMYJAYBHICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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